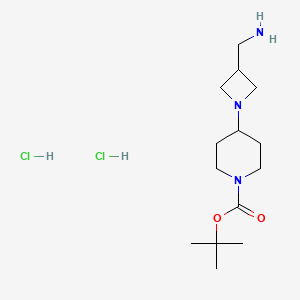

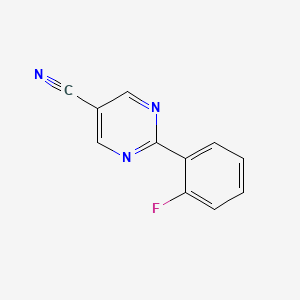

![molecular formula C9H7NO3 B1500154 2-carboxylate de méthyl furo[2,3-b]pyridine CAS No. 1027511-36-9](/img/structure/B1500154.png)

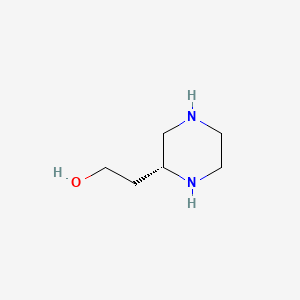

2-carboxylate de méthyl furo[2,3-b]pyridine

Vue d'ensemble

Description

“Methyl furo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H7NO . It is a derivative of furo[2,3-b]pyrrole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyridone 3 was aromatized with phosphorus oxychloride, then reduced with zinc in acetic acid to give a related compound . Another method involved a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization completed in a single step in a one-pot system in EtOH .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature. For example, the formylation of 2a-2c gave 2-formylated compounds (3a-3c). Compounds 4b, 4c were prepared by reactions of corresponding esters 2b, 2c with hydrazine in refluxing ethanol .Applications De Recherche Scientifique

Synthèse et réactions des furo[2,3-b]pyrroles

“2-carboxylate de méthyl furo[2,3-b]pyridine” est utilisé dans la synthèse des furo[2,3-b]pyrroles. Le composé est préparé par thermolyse du 2-azido-3-(3-furyl)propénoate de méthyle correspondant . Ce processus implique également la création de dérivés 6-méthyl et 6-benzyle en utilisant des conditions de catalyse par transfert de phase .

Construction asymétrique de furo[2,3-b]pyridines enrichies en énantiomères

Le composé joue un rôle crucial dans la construction asymétrique de furo[2,3-b]pyridines enrichies en énantiomères. Ce processus implique un protocole multicatalytique, comprenant l'or, le palladium et l'acide phosphorique, qui permet un processus de cycloisomérisation relais/[4 + 2] cycloaddition asymétrique .

Synthèse d'hétérocycles complexes

“this compound” peut être converti en hétérocycles complexes après de simples dérivés . Cela met en évidence sa polyvalence et son importance dans la synthèse de composés organiques complexes.

Activités anti-inflammatoires, anti-agrégantes et anticoagulantes

Les dérivés de furo[2,3-b]pyridine, qui incluent “this compound”, ont été étudiés pour leurs activités anti-inflammatoires, anti-agrégantes et anticoagulantes .

Activité vasodilatatrice coronarienne

Les dérivés de tétrahydrofuro[3,4-b]pyridine, qui peuvent être synthétisés à partir de “this compound”, ont été rapportés comme présentant une activité vasodilatatrice coronarienne .

Synthèse de 2-phényl-4-(furan-2-yl)méthylène-1,3-oxazol-5(4H)-ones

“this compound” est utilisé dans la synthèse de 2-phényl-4-(furan-2-yl)méthylène-1,3-oxazol-5(4H)-ones . Cela montre son utilité dans la création de dérivés d'oxazole.

Safety and Hazards

“Methyl furo[2,3-b]pyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

As part of a research program targeting novel molecules as potential anti-inflammatory agents, similar compounds have been synthesized based on the reported anti-inflammatory activity of structurally related molecules . This suggests that “Methyl furo[2,3-b]pyridine-2-carboxylate” and its derivatives could be explored for their potential anti-inflammatory properties in future research.

Mécanisme D'action

Target of Action

Similar compounds, such as furo[2,3-b]pyrroles, have been found to undergo substitution reactions with electrophilic reagents .

Mode of Action

It’s worth noting that similar compounds have been synthesized through reactions involving phase-transfer catalysis conditions .

Biochemical Pathways

Related compounds have been found to possess differing degrees of aromaticity based on their chemical behavior .

Result of Action

Related compounds have been found to undergo various chemical reactions, leading to the formation of new compounds .

Analyse Biochimique

Biochemical Properties

Methyl furo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, methyl furo[2,3-b]pyridine-2-carboxylate has shown interactions with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of methyl furo[2,3-b]pyridine-2-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by methyl furo[2,3-b]pyridine-2-carboxylate can lead to alterations in cell cycle progression, resulting in cell cycle arrest at specific phases . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, methyl furo[2,3-b]pyridine-2-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Additionally, methyl furo[2,3-b]pyridine-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl furo[2,3-b]pyridine-2-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl furo[2,3-b]pyridine-2-carboxylate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and alterations in gene expression .

Dosage Effects in Animal Models

The effects of methyl furo[2,3-b]pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential cytotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Methyl furo[2,3-b]pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of methyl furo[2,3-b]pyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on target tissues.

Subcellular Localization

Methyl furo[2,3-b]pyridine-2-carboxylate exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

methyl furo[2,3-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVCZKRDSLJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662734 | |

| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-36-9 | |

| Record name | Methyl furo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

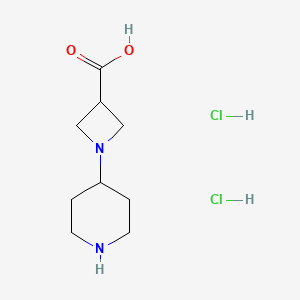

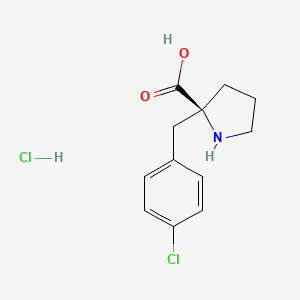

![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)

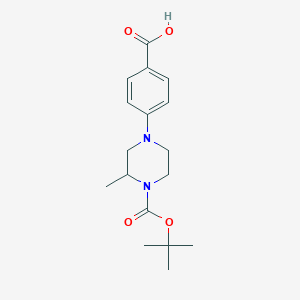

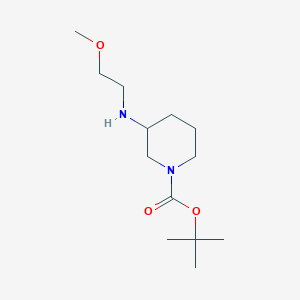

![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)

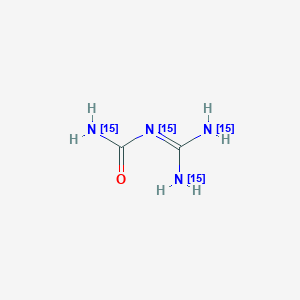

![3,7,8-Trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine](/img/structure/B1500094.png)

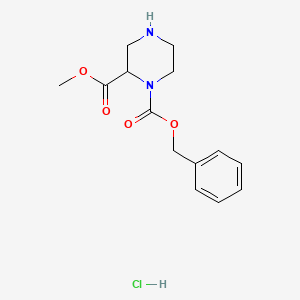

![1-[2-Amino-1-(4-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)